2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline
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Overview
Description
The compound “2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .
Synthesis Analysis
The synthesis of such compounds often involves the use of pyrimidinamine derivatives as a template . The new compounds are designed and synthesized using bioisosterism, a strategy in medicinal chemistry where a part of a molecule is replaced with a structurally similar component .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic system, while the trifluoromethyl group introduces electron-withdrawing fluorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, are as follows: It has a molecular weight of 196.56, a melting point of 86-90 °C, a boiling point of 205°C, and a density of 1.4650 (estimate). It is slightly soluble in chloroform and methanol .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of compounds related to 2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline has been a subject of research. For example, Adeleke and Omondi (2022) studied the crystal structure of a secondary amine derived from an imine related to this compound, revealing insights into its structural characteristics using techniques like FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction (Adeleke & Omondi, 2022).
Molecular Geometry and Antimicrobial Activity
The molecular geometry and antimicrobial activity of related compounds have been explored. Yilmaz et al. (2012) synthesized and characterized a molecule similar in structure, evaluating its geometry using various computational methods. Furthermore, the compound showed potential antimicrobial activities against both Gram-positive and Gram-negative bacteria (Yilmaz et al., 2012).
Applications in Organic Synthesis
The compound and its derivatives find applications in organic synthesis. Meyer and El Qacemi (2020) described a base-promoted reaction with O-, N-, and S-nucleophiles, providing access to various β-substituted-trifluoromethyl-ethenes. These intermediates are valuable in chemical discovery, potentially leading to novel amines and other compounds (Meyer & El Qacemi, 2020).
Organic-Inorganic Hybrid Materials
This compound has also been utilized in creating organic-inorganic hybrid materials. Campos-Gaxiola et al. (2015) synthesized hybrid compounds by combining the related pyridinium cation with perhalometallate anions. These materials were structurally characterized and showed the formation of a three-dimensional network through hydrogen-bonding and π-π stacking interactions (Campos-Gaxiola et al., 2015).
Directing Group in C-H Amination
In a study by Zhao et al. (2017), 2-(pyridin-2-yl) aniline, closely related to the query compound, was used as a new, removable directing group in C-H amination mediated by cupric acetate. This application highlights its potential role in facilitating specific chemical reactions (Zhao et al., 2017).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its biological targets and mode of action .
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2/c15-10-3-1-2-4-12(10)20-6-5-13-11(16)7-9(8-21-13)14(17,18)19/h1-8,20H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLYKGWESXKWTJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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